molecular formula C18H16ClFN4O2S B2585962 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216674-85-9

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2585962
CAS No.: 1216674-85-9
M. Wt: 406.86
InChI Key: COWVZGQTOMERGA-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H16ClFN4O2S and its molecular weight is 406.86. The purity is usually 95%.
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Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in therapeutic applications.

Compound Structure and Synthesis

The compound features a complex structure characterized by the presence of an imidazole ring, a fluorobenzo[d]thiazole moiety, and a furan-2-carboxamide group. Its molecular formula is C22H22ClFN4O3SC_{22}H_{22}ClFN_{4}O_{3}S with a molecular weight of approximately 477.0 g/mol .

Synthesis Overview:
The synthesis typically involves multiple steps:

  • Formation of the Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Synthesis of the Fluorobenzo[d]thiazole Moiety : Reaction of a fluorinated benzene derivative with a thiazole precursor.
  • Coupling Reactions : Final coupling of the imidazole and fluorobenzo[d]thiazole moieties with the furan-2-carboxamide group using coupling agents like EDC or DCC.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. The compound is believed to act as an inhibitor or activator of various enzymes and receptors, leading to significant downstream effects on cellular processes.

The mechanism primarily involves:

  • Enzyme Inhibition : Binding to active sites of enzymes, preventing substrate access.
  • Receptor Modulation : Altering receptor activity which can influence signaling pathways critical for cell function .

Biological Activity and Research Findings

Research has indicated that this compound exhibits promising biological activities across various assays:

  • Antiproliferative Activity : Studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .
  • Antiparasitic Activity : The fluorinated derivatives have been explored for their effectiveness against parasitic infections, such as those caused by Taenia crassiceps, demonstrating enhanced lipophilicity and metabolic stability which contribute to their biological efficacy .
  • Cytotoxicity Studies : Evaluations against human cell lines have indicated low cytotoxicity while maintaining potent activity against target pathogens or cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

StudyFindings
Study 1 Investigated antiproliferative effects on SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines; moderate inhibitory activities observed .
Study 2 Assessed antiparasitic activity against Taenia crassiceps; compounds showed enhanced lipophilicity leading to improved efficacy .
Study 3 Evaluated cytotoxicity against Vero cells; compounds demonstrated low toxicity while effectively reducing parasite survival rates .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S.ClH/c19-13-4-1-6-15-16(13)21-18(26-15)23(17(24)14-5-2-11-25-14)9-3-8-22-10-7-20-12-22;/h1-2,4-7,10-12H,3,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVZGQTOMERGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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